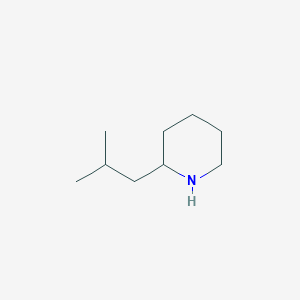

2-(2-Methylpropyl)piperidine

Description

Contextualization within the Broader Piperidine (B6355638) Chemical Family

The piperidine ring, a saturated six-membered heterocycle containing a single nitrogen atom, is a foundational structure in organic chemistry. wikipedia.org It is not only a common solvent and base but also a privileged scaffold found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. evitachem.comwikipedia.org The prevalence of this structural unit in biologically active molecules drives the continuous investigation into the synthesis and functionalization of its derivatives. evitachem.com 2-(2-Methylpropyl)piperidine is a C-2 alkyl-substituted derivative, a class that has been fundamental to the development of synthetic methodologies.

Table 1: Comparative Physicochemical Properties

| Property | This compound | Piperidine (Parent Compound) |

| IUPAC Name | This compound | Piperidine |

| Molecular Formula | C₉H₁₉N | C₅H₁₁N |

| Molar Mass | 141.25 g/mol | 85.15 g/mol |

| Appearance | Colorless Liquid | Colorless Liquid |

| Boiling Point | ~173 °C | 106 °C |

| CAS Number | 133294-31-2 | 110-89-4 |

Data sourced from multiple chemical databases and research articles. evitachem.comontosight.aiwikipedia.org

Historical Development of Alkylpiperidine Synthesis and Reactivity Studies

The study of 2-alkylpiperidines has a rich history, integral to the evolution of synthetic organic chemistry. A pivotal moment was the first total synthesis of a natural alkaloid, (±)-coniine (2-propylpiperidine), accomplished by Albert Ladenburg in 1886. researchgate.net This achievement not only confirmed the structure of coniine but also established a benchmark for synthetic strategies targeting this class of compounds. researchgate.net

Early synthetic approaches predominantly relied on the reduction of appropriately substituted pyridine (B92270) precursors. wikipedia.org The catalytic hydrogenation of the aromatic pyridine ring to a saturated piperidine ring became a standard transformation. Research in the mid-20th century extensively explored various catalysts and conditions to achieve this, with notable work on rhodium and platinum-based catalysts for hydrogenating substituted pyridines. acs.orgasianpubs.org The development of methods to construct the initial pyridine ring, such as the Hantzsch pyridine synthesis first described in 1881, was also crucial. wikipedia.org

Table 2: Key Milestones in Alkylpiperidine Synthesis

| Year | Milestone | Significance |

| 1881 | Hantzsch Pyridine Synthesis | Provided a foundational method for creating substituted pyridine precursors. wikipedia.org |

| 1886 | First Synthesis of Coniine | Ladenburg's synthesis of a 2-alkylpiperidine alkaloid was a landmark in synthetic chemistry. researchgate.net |

| 1960s | Advancements in Catalytic Hydrogenation | Systematic studies on hydrogenating pyridines using catalysts like PtO₂ and Rh/C established reliable reduction methods. acs.orgasianpubs.org |

| 1968 | First Homogeneous Asymmetric Hydrogenation | Knowles and Horner's independent work laid the groundwork for modern enantioselective synthesis. wikipedia.org |

| 2000s-Present | Rise of Asymmetric Catalysis | Development of sophisticated chiral catalysts (e.g., Iridium, Rhodium-based) for the highly enantioselective hydrogenation of activated pyridines. nih.govresearchgate.net |

Rationale and Scope of Advanced Chemical Investigations into this compound

Modern research concerning this compound and related 2-alkylpiperidines is driven by the demand for stereochemically pure compounds. Since these molecules are chiral, their different enantiomers can exhibit distinct properties and reactivities, which is of paramount importance when they are used as intermediates for biologically relevant targets. Consequently, the primary focus of advanced investigations is the development of efficient and highly enantioselective synthetic routes. researchgate.netnih.gov

A prominent strategy in modern synthesis involves the activation of the pyridine precursor by converting it into a pyridinium (B92312) salt, typically by N-alkylation (e.g., N-benzylation). nih.govdicp.ac.cn This activation lowers the energy barrier for reduction and prevents catalyst poisoning by the nitrogen lone pair. researchgate.net The subsequent asymmetric hydrogenation using chiral transition-metal catalysts, often based on iridium or rhodium complexed with specialized chiral ligands, allows for the production of specific enantiomers of the target piperidine with high selectivity. nih.govacs.org For instance, Ir-catalyzed hydrogenation of 2-alkyl N-benzylpyridinium salts has been shown to produce enantioenriched 2-alkylpiperidines efficiently. nih.govdicp.ac.cn

The scope of investigation also includes the further functionalization of the this compound product. As a secondary amine, its nitrogen atom is a site for various chemical transformations, including alkylation and acylation, enabling the synthesis of a diverse library of N-substituted derivatives for chemical and pharmaceutical research. ontosight.ai

Table 3: Examples of Modern Catalytic Systems for Asymmetric Pyridine Reduction

| Catalyst System | Substrate Type | Key Feature |

| [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl N-Benzylpyridinium Salts | Achieves high enantioselectivity (up to 93:7 er) for various 2-alkylpiperidines. nih.govacs.org |

| Chiral Brønsted Acid / Hantzsch Ester | Activated Pyridines | Provides a metal-free approach for the asymmetric reduction of certain substituted pyridines. wikipedia.org |

| Rhodium / Chiral Primary Amine | Pyridinium Salts | Enables reductive transamination to form chiral piperidines with high stereoselectivity. researchgate.net |

er = enantiomeric ratio

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMFNTCQUCUODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylpropyl Piperidine and Its Chemical Precursors

De Novo Synthesis Approaches to the Piperidine (B6355638) Ring System

The formation of the piperidine scaffold from non-cyclic precursors is a fundamental aspect of synthetic organic chemistry. These de novo syntheses offer versatility in introducing substituents at various positions of the ring.

Cyclization Reactions for Piperidine Core Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperidines. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to construct the six-membered ring.

A prevalent and direct method for the synthesis of 2-(2-Methylpropyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 2-(2-methylpropyl)pyridine, also known as 2-isobutylpyridine (B1582698). This process involves the reduction of the pyridine (B92270) ring to a piperidine ring through the addition of hydrogen across the double bonds in the presence of a metal catalyst. This transformation can be accomplished using both homogeneous and heterogeneous catalysis.

Homogeneous catalysis for the hydrogenation of pyridines often employs soluble transition metal complexes, such as those based on iridium. These catalysts can offer high activity and selectivity under specific reaction conditions. For instance, iridium complexes have been effectively used in the asymmetric hydrogenation of pyridine derivatives, which is crucial for the synthesis of enantiomerically enriched piperidines. While specific examples for 2-isobutylpyridine are not extensively detailed in readily available literature, the general principles of iridium-catalyzed pyridine hydrogenation are well-established. These reactions often require an activating group on the pyridine nitrogen to facilitate the reduction process.

Heterogeneous catalysis is a widely utilized and industrially scalable method for the hydrogenation of pyridines. This technique involves the use of a solid catalyst, typically a metal supported on a high-surface-area material, in a different phase from the reactants.

One of the most common and effective heterogeneous catalysts for pyridine hydrogenation is Palladium on Carbon (Pd/C) . The hydrogenation of 2-substituted pyridines over Pd/C typically requires forcing conditions, such as elevated temperatures and pressures, to overcome the aromatic stability of the pyridine ring. The efficiency of the hydrogenation can be influenced by the choice of solvent and the presence of acidic or basic additives. For instance, the use of acidic conditions can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.

Platinum(IV) oxide (PtO2) , also known as Adams' catalyst, is another powerful heterogeneous catalyst for the hydrogenation of substituted pyridines. asianpubs.org Research has demonstrated a methodology for the synthesis of piperidine derivatives through the catalytic hydrogenation of pyridine substrates using PtO2. asianpubs.org The general procedure involves stirring a solution of the substituted pyridine in a suitable solvent, such as glacial acetic acid, with a catalytic amount of PtO2 under hydrogen gas pressure. asianpubs.org While a broad range of substituted pyridines have been successfully hydrogenated using this method, specific data for 2-isobutylpyridine is not explicitly provided in the cited study. However, the described conditions are generally applicable to alkyl-substituted pyridines. asianpubs.org

Table 1: General Conditions for Heterogeneous Catalytic Hydrogenation of Substituted Pyridines

| Catalyst | Typical Loading | Pressure (H₂) | Temperature | Solvent | Reaction Time | General Observations |

|---|---|---|---|---|---|---|

| Pd/C | 5-10 mol% | 50-100 atm | 100-200 °C | Alcohols, Acetic Acid | 12-48 h | Often requires forcing conditions. |

| PtO₂ | 5 mol% | 50-70 bar | Room Temperature | Glacial Acetic Acid | 6-10 h | Effective under milder conditions compared to Pd/C. asianpubs.org |

| Raney Ni | - | 50-150 atm | 100-180 °C | Alcohols | 12-24 h | A cost-effective alternative. |

| Ru/C | 5 mol% | 50-100 atm | 100-150 °C | Alcohols, Water | 12-24 h | Known for its high activity. |

This table presents generalized conditions and may vary depending on the specific substrate and desired outcome.

Intramolecular cyclization provides an alternative pathway to the piperidine ring system, starting from appropriately functionalized acyclic precursors. These reactions involve the formation of a new bond between a nitrogen atom and a carbon atom within the same molecule.

Reductive hydroamination is a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the context of this compound synthesis, this would typically involve an acyclic amino-alkene or amino-alkyne precursor. The reaction cascade is initiated by the intramolecular addition of the amine to the unsaturated bond (hydroamination), forming a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine.

Intramolecular Cyclization Reactions

Radical-Mediated Cyclizations

Radical cyclizations offer a powerful method for the formation of cyclic systems, including piperidines. These reactions proceed through radical intermediates and are often characterized by their ability to form carbon-carbon bonds under mild conditions. The synthesis of 2,4-disubstituted and 2,4,5-trisubstituted piperidines has been reported through the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters nih.govbeilstein-journals.org.

A general approach involves the generation of a radical on a nitrogen-containing acyclic precursor, which then undergoes an intramolecular addition to a double bond to form the piperidine ring. For the synthesis of this compound, a plausible precursor would be an N-alkenyl-haloamine. The key step is the intramolecular cyclization of an aminyl radical onto a suitably positioned alkene.

| Precursor Type | Radical Initiator | General Yields | Key Features |

| N-alkenyl-haloamines | AIBN, Bu3SnH | Moderate to Good | 5-exo vs. 6-endo selectivity can be an issue. |

| 7-substituted-6-aza-8-bromooct-2-enoates | Bu3SnH or (TMS)3SiH | Good | Can achieve high diastereoselectivity. |

For instance, a 7-methyl-6-aza-8-halo-oct-2-enoate derivative could undergo a radical cyclization to form a piperidine ring with the desired 2-(2-methylpropyl) substituent precursor. The stereochemical outcome of the cyclization can often be controlled by the choice of radical initiator and reaction conditions nih.gov.

Condensation and Annulation Reactions (e.g., Knoevenagel, Michael, Mannich-type cascades)

The construction of polysubstituted piperidines can be efficiently achieved through tandem reactions that combine classic condensation and addition reactions in a single pot. These cascades, often involving Knoevenagel condensation, Michael addition, and Mannich reactions, allow for the rapid assembly of complex heterocyclic scaffolds from simple starting materials nih.govresearchgate.netresearchgate.net.

A hypothetical five-component reaction for the synthesis of a this compound precursor could involve the condensation of isovaleraldehyde (B47997) (3-methylbutanal), a nitrile, a dialkyl malonate, and ammonium (B1175870) acetate. This cascade would proceed through a series of intermediates, including a Knoevenagel adduct and a Michael acceptor, ultimately leading to a highly substituted 2-piperidinone. Subsequent reduction of the piperidinone would yield the desired this compound.

The general mechanism involves:

Knoevenagel Condensation: An aldehyde or ketone reacts with an active methylene (B1212753) compound to form an α,β-unsaturated product whiterose.ac.ukkisti.re.kr.

Michael Addition: A nucleophile adds to the β-carbon of the α,β-unsaturated system nih.gov.

Mannich Reaction: An aminoalkylation of an acidic proton placed next to a carbonyl group, involving an aldehyde and a primary or secondary amine nih.govamanote.com.

This one-pot approach is highly atom-economical and can generate significant molecular complexity in a single synthetic operation nih.gov.

N-Heterocyclization of Primary Amines with Diols

A direct and environmentally benign method for the synthesis of N-heterocycles involves the iridium-catalyzed reaction of primary amines with diols nih.govresearchgate.net. This methodology has been successfully applied to the synthesis of N-substituted piperidines from 1,5-pentanediol (B104693) and various primary amines.

For the synthesis of N-(2-methylpropyl)piperidine, isobutylamine (B53898) would be reacted with 1,5-pentanediol in the presence of an iridium catalyst. The reaction proceeds through a "borrowing hydrogen" mechanism, where the diol is transiently oxidized to a dialdehyde, which then undergoes a double reductive amination with the primary amine to form the piperidine ring.

| Catalyst System | Solvent | Temperature (°C) | Typical Yields |

| [IrCl(COD)]2 / PPh3 | Toluene | 110 | Good to Excellent |

| IrCl3 / BINAP | Dioxane | 150-180 | Good |

This method is attractive due to its atom economy, as water is the only byproduct, and the availability of the starting materials.

One-Pot Synthetic Strategies for Piperidine Derivatives

One-pot syntheses are highly efficient as they reduce the number of purification steps, saving time and resources. Several one-pot methods for the synthesis of piperidine derivatives have been developed, often involving multi-component reactions or tandem reaction sequences nih.govmdpi.comnih.gov.

One such strategy involves the reaction of halogenated amides, which upon activation and reduction, can undergo intramolecular nucleophilic substitution to form the piperidine ring mdpi.com. For example, an N-substituted-5-halopentylamide could be a suitable precursor. The reaction is typically carried out in a single pot by first activating the amide, followed by reduction and subsequent cyclization.

Another approach is the one-pot synthesis of polysubstituted 2-piperidinones from aliphatic aldehydes and cyanoacrylamides, which involves an organocatalytic Michael addition followed by an intramolecular hemiaminalization and subsequent reduction nih.gov.

Continuous Flow Chemistry Approaches for Enantioenriched Products

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, scalability, and precise control over reaction parameters rsc.orguk-cpi.comresearchgate.net. A significant application in the context of piperidine synthesis is the catalytic hydrogenation of substituted pyridines thalesnano.com.

To obtain enantioenriched this compound, a two-step process can be envisioned. First, 2-isobutylpyridine is synthesized. This can then be subjected to catalytic hydrogenation in a continuous flow reactor. The use of chiral catalysts in the hydrogenation step can induce enantioselectivity, leading to the formation of a specific enantiomer of the target compound.

| Reactor Type | Catalyst | Pressure (bar) | Temperature (°C) | Key Advantages |

| Packed-bed reactor | Pt/C, Rh/C | 30-80 | 60-80 | High throughput, safe handling of H2 |

| H-Cube® | Pt/C, Pd/C | 1-100 | 25-100 | In-situ H2 generation, precise control |

This approach allows for the safe and efficient large-scale production of chiral piperidine derivatives.

Introduction of the 2-Methylpropyl Moiety

An alternative synthetic strategy involves the introduction of the 2-methylpropyl (isobutyl) group onto a pre-formed piperidine ring.

Alkylation Strategies at the Piperidine Ring

Direct C-alkylation of the piperidine ring at the 2-position presents a challenge due to the relatively low acidity of the α-protons. However, methods have been developed to achieve this transformation, often involving the use of a directing group and a strong base.

A prominent method is the deprotonation of N-Boc-piperidine at the 2-position using a strong base such as sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to form a 2-lithiated piperidine intermediate. This organolithium species can then react with an electrophile, such as isobutyl bromide or iodide, to introduce the 2-methylpropyl group nih.govwhiterose.ac.ukodu.edu. The reaction can be performed with high enantioselectivity through dynamic kinetic resolution using a chiral ligand.

| Base / Ligand | Electrophile | Typical Yields | Stereoselectivity |

| s-BuLi / TMEDA | Isobutyl bromide | Moderate | Racemic |

| s-BuLi / Chiral Ligand | Isobutyl bromide | Good | High (via DKR) |

This method provides a direct route to 2-substituted piperidines and can be adapted for the asymmetric synthesis of the target compound.

Reductive Amination Routes

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of amines, including cyclic amines like piperidines. This one-pot reaction typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

While direct one-pot synthesis of this compound via reductive amination of a dicarbonyl compound with ammonia has been explored for other piperidine derivatives, a more common approach for this specific compound involves a stepwise process. A plausible reductive amination route to this compound would involve the reaction of isovaleraldehyde (3-methylbutanal) with a suitable nitrogen source and a cyclizing agent, followed by reduction.

A key reagent in modern reductive amination is the 2-picoline-borane complex (pic-BH3). This stable, solid reagent is an effective and mild reducing agent for the direct reductive amination of aldehydes and ketones in various solvents, including methanol (B129727) and water, and even under solvent-free conditions. sigmaaldrich.comorganic-chemistry.org Its use offers an alternative to other reducing agents that may have limitations regarding solvent use or safety. sigmaaldrich.com The reaction can be performed by mixing the carbonyl compound, the amine, and the picoline-borane complex, often with the addition of molecular sieves to facilitate imine formation. sciencemadness.org

For the synthesis of substituted piperidines, a related strategy involves the use of pyridine-borane complexes. These reagents are considered a less toxic alternative to sodium cyanoborohydride for the reductive amination of a wide array of carbonyl compounds. rsc.org

| Precursors | Reagents | Conditions | Product | Reference |

| Aldehydes/Ketones, Primary/Secondary Amines | 2-Picoline-borane (pic-BH3) | Methanol, water, or solvent-free | Corresponding amines | sigmaaldrich.comresearchgate.net |

| Aldehydes/Ketones, Amines | Pyridine-borane | Not specified | Corresponding amines | rsc.org |

| Aldehyde bisulfite adducts, Amines | 2-Picoline borane | Protic solvent | Corresponding amines | nih.gov |

Functional Group Interconversions on Existing Scaffolds

An alternative and widely used approach for the synthesis of this compound involves the functional group interconversion of a pre-existing heterocyclic scaffold, most notably the catalytic hydrogenation of 2-isobutylpyridine. This method is advantageous as it leverages the readily available and diverse chemistry of pyridine derivatives.

The precursor, 2-isobutylpyridine, can be synthesized through various organic reactions. Once obtained, the hydrogenation of the pyridine ring to a piperidine ring is a well-established transformation.

Catalytic Hydrogenation of 2-Isobutylpyridine

The catalytic hydrogenation of substituted pyridines is a direct and efficient method for the synthesis of the corresponding piperidines. This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Several catalysts have been shown to be effective for the hydrogenation of pyridines, including platinum, palladium, rhodium, and ruthenium. asianpubs.org The choice of catalyst and reaction conditions can influence the stereoselectivity and yield of the reaction.

For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a commonly used catalyst for the hydrogenation of substituted pyridines. The reaction is typically carried out in a protic solvent like glacial acetic acid under hydrogen pressure (50-70 bar) at room temperature. asianpubs.org This method has been successfully applied to a range of substituted pyridines, affording the corresponding piperidine derivatives in good yields. asianpubs.org

Rhodium on carbon has also been reported as an effective catalyst for the hydrogenation of pyridines, often under lower atmospheric pressures. asianpubs.org Furthermore, palladium-catalyzed hydrogenation has been utilized for the reduction of pyridine derivatives, sometimes in a one-pot sequential reaction following a Suzuki-Miyaura coupling to introduce substituents onto the pyridine ring. nih.gov

The general scheme for this transformation is as follows:

2-Isobutylpyridine → this compound

| Substrate | Catalyst | Solvent | Conditions | Product | Reference |

| Substituted Pyridines | PtO2 | Glacial Acetic Acid | 50-70 bar H2, Room Temp. | Substituted Piperidines | asianpubs.org |

| Substituted Pyridines | Rhodium on Carbon | Not specified | Lower H2 pressure | Substituted Piperidines | asianpubs.org |

| Bromopyridine derivatives | Palladium catalyst | Not specified | with HCl or triethylamine | Substituted Piperidines | nih.gov |

| Pyridine N-oxides | Palladium on Carbon | Not specified | with Ammonium formate | Piperidines | organic-chemistry.org |

This functional group interconversion approach offers a reliable and scalable route to this compound, benefiting from the extensive literature on pyridine chemistry and catalytic hydrogenation.

Chemical Reactivity and Transformation Mechanisms of 2 2 Methylpropyl Piperidine

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom is the primary site of reactivity for 2-(2-Methylpropyl)piperidine, making it a potent nucleophile and a Brønsted-Lowry base.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is a nucleophilic substitution reaction where the nitrogen atom attacks an electrophilic alkylating agent, such as an alkyl halide. The reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and halt the reaction. researchgate.net The choice of base is crucial to avoid side reactions; non-nucleophilic bases like potassium carbonate (K2CO3) or Hünig's base (N,N-diisopropylethylamine) are commonly employed. researchgate.net

The general mechanism proceeds as follows:

The nucleophilic nitrogen of this compound attacks the electrophilic carbon of the alkyl halide.

A trialkylated piperidinium halide intermediate is formed.

A base removes the proton from the nitrogen, yielding the neutral N-alkylated tertiary amine product and the corresponding protonated base.

| Reagent Type | Example Reagent | Solvent | Base | Typical Conditions |

| Alkyl Halide | Methyl Iodide (MeI) | Acetonitrile | K2CO3 | Room Temperature to Reflux |

| Alkyl Halide | Ethyl Bromide (EtBr) | DMF | NaH | 0°C to Room Temperature |

| Benzyl (B1604629) Halide | Benzyl Chloride (BnCl) | Acetonitrile | DIPEA | Room Temperature |

This table presents typical conditions for the N-alkylation of secondary amines like piperidine (B6355638) and may be adapted for this compound.

N-Acylation is a similar reaction where an acyl group is introduced at the nitrogen atom to form an amide. This is typically achieved using acylating agents like acyl chlorides or acid anhydrides. rsc.org The reaction with acyl chlorides is often vigorous and may lead to ring fission under certain conditions if sterically hindered piperidines are used. rsc.org The resulting N-acylpiperidines are important intermediates in organic synthesis. The reaction generally proceeds readily due to the high electrophilicity of the acylating agent.

As a secondary amine, this compound is a moderately strong base and readily reacts with acids to form piperidinium salts. This acid-base reaction involves the protonation of the nitrogen lone pair by a proton donor. Common acids used for this purpose include mineral acids like hydrochloric acid (HCl) and hydrobromic acid (HBr), as well as organic acids such as p-toluenesulfonic acid. google.comgoogle.com The resulting salts are typically crystalline solids with higher melting points and greater water solubility than the parent amine.

The nitrogen atom's lone pair also enables this compound to act as a ligand in coordination chemistry, donating its electron pair to a metal center (a Lewis acid) to form a coordination complex. It functions as a monodentate ligand, binding to the metal through the nitrogen atom. The steric bulk of the isobutyl group at the 2-position can influence the stability and geometry of the resulting metal complexes. Piperidine derivatives have been shown to form complexes with various metals, including zinc(II) and palladium(II). rsc.orgresearchgate.net The formation of these complexes can be exploited to catalyze reactions, such as the zinc(II)-mediated formation of amidines from amines and nitriles. rsc.org

Reactions at the Piperidine Ring Carbon Atoms

While the nitrogen atom is the most reactive site, the carbon atoms of the piperidine ring can also undergo transformations, often requiring prior activation.

The piperidine ring can be oxidized, typically at the carbon atoms alpha to the nitrogen (C2 and C6). This transformation is synthetically valuable as it introduces functionality to the saturated ring. A common outcome of such oxidations is the formation of a cyclic N-acyliminium ion. These electrophilic intermediates are highly reactive and can be trapped by various nucleophiles. nih.gov

One method for achieving this involves the use of hypervalent iodine reagents. For instance, treatment of N-protected piperidines with reagents like iodosobenzene (PhIO)n in the presence of trimethylsilyl azide (TMSN3) can lead to α-azidonation of the ring. nih.gov This product can then ionize to the corresponding N-acyliminium ion, which serves as a precursor for further synthetic manipulations. The steric hindrance at the C2 position by the isobutyl group would likely direct oxidation preferentially to the C6 position.

The saturated piperidine ring of this compound is generally resistant to reduction under standard chemical conditions. The term "reductive transformations" in this context primarily refers to the synthesis of the piperidine ring itself from its unsaturated aromatic precursor, 2-(2-methylpropyl)pyridine. wikipedia.org

This transformation is a hydrogenation reaction, where the pyridine (B92270) ring is reduced to a piperidine ring by the addition of three equivalents of hydrogen. This process typically requires a metal catalyst and hydrogen gas, often under pressure. google.com

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Reference |

| Palladium on Carbon (Pd/C) & Rhodium on Carbon (Rh/C) | 5 MPa | 50°C | Ethanol | google.com |

| Ruthenium(II) Complex | Not specified | Not specified | Not specified | nih.gov |

| Sodium in Ethanol | Atmospheric | Reflux | Ethanol | wikipedia.org |

This table summarizes common methods for the reduction of substituted pyridines to the corresponding piperidines.

Direct nucleophilic or electrophilic substitution on the saturated piperidine ring is not feasible due to the lack of an appropriate leaving group and the electron-rich nature of the ring. However, substitution can be achieved by first converting the piperidine into a more reactive intermediate.

One of the most well-known methods for C-alkylation of piperidines is the Stork enamine alkylation. wikipedia.org In this process, the secondary amine reacts with a ketone or aldehyde to form an enamine. The resulting enamine is nucleophilic at the α-carbon and can react with electrophiles, such as alkyl halides. Subsequent hydrolysis of the iminium ion intermediate regenerates the amine and yields the α-alkylated ketone or aldehyde, effectively achieving a substitution on a molecule that was temporarily part of the enamine structure.

Alternatively, the piperidine ring can be activated towards substitution at the C3 position. This can be achieved by converting the piperidine into an enamide, which can then be deprotonated to form an enamide anion. This anion can then be alkylated by an appropriate electrophile. odu.edu Another strategy involves the dehydrohalogenation of N-chloropiperidine to form a cyclic imine (Δ1-piperideine). wikipedia.org This imine can then undergo reactions with nucleophiles at the C2 position.

Transformations of the 2-Methylpropyl Side Chain

The 2-methylpropyl (isobutyl) side chain of this compound is composed of strong, non-activated C(sp³)–H bonds, making its selective functionalization a significant chemical challenge. Nevertheless, advancements in catalysis and biocatalysis offer pathways to modify this alkyl group with a degree of control.

The selective functionalization of the alkyl side chain, particularly through oxidation, requires overcoming the challenge of directing a reaction to a specific C-H bond in the presence of other, more reactive sites, such as the C-H bonds alpha to the nitrogen atom.

Chemical Methods: Recent developments in catalyst-controlled C-H functionalization have shown promise in differentiating between seemingly similar C-H bonds within a molecule. By designing sophisticated catalysts, it is possible to achieve site-selectivity based on subtle steric and electronic differences, without the need for inherent directing groups within the substrate nih.gov. For the 2-methylpropyl side chain, this could theoretically allow for oxidation at the tertiary C-H bond or one of the methylene (B1212753) or methyl C-H bonds, although this remains a formidable synthetic challenge. The use of dirhodium catalysts, for example, has demonstrated high site-selectivity in the C-H functionalization of n-alkanes nih.gov.

Biocatalytic and Enzymatic Methods: Enzymatic systems, particularly cytochrome P450 monooxygenases, are highly effective at catalyzing the selective oxidation of non-activated C-H bonds. These enzymes can achieve remarkable levels of regio- and stereoselectivity that are often unattainable with traditional chemical methods nih.govnih.gov. The mechanism typically involves the generation of a high-valent iron-oxo species that can abstract a hydrogen atom from the alkyl chain, followed by the recombination of the resulting carbon radical with a hydroxyl group nih.govquizlet.comwashington.edu.

The substrate is bound within the enzyme's active site in a specific orientation, which exposes a particular C-H bond to the reactive center, thereby ensuring high selectivity nih.gov. For this compound, a suitably engineered P450 enzyme could potentially hydroxylate the side chain at a specific position, such as the ω-1 position (the carbon adjacent to the terminal methyl groups) quizlet.com.

Recent research has also highlighted a chemomimetic biocatalytic system that utilizes a directing/anchoring group to guide the enzymatic oxidation of alkylphenols, suggesting that similar strategies could be developed for other classes of compounds, including substituted piperidines nih.govresearchgate.net. Furthermore, the combination of biocatalytic C-H oxidation with radical cross-coupling reactions is emerging as a powerful strategy for the modular and enantioselective functionalization of piperidine frameworks nih.govresearchgate.netchemistryviews.orgchemrxiv.org.

Achieving stereochemical control during the modification of the 2-methylpropyl side chain is intrinsically linked to the method of functionalization.

Enzymatic Approaches: Enzymes are inherently chiral and can therefore induce high levels of stereoselectivity. In the context of P450-catalyzed hydroxylation, the rigid active site of the enzyme not only dictates the site of oxidation but also controls the stereochemical outcome of the reaction. This can lead to the formation of a single enantiomer of the hydroxylated product nih.govnih.govnih.gov. For instance, P450 enzymes have been shown to catalyze hydroxylations at prochiral carbons to generate stereoisomeric products with high selectivity quizlet.com.

Catalyst-Controlled Chemical Approaches: In non-enzymatic catalysis, stereochemical control can be achieved through the use of chiral catalysts. Dirhodium catalysts, for example, have been developed to achieve not only site-selective but also diastereoselective and enantioselective C-H functionalization of alkanes and related compounds nih.govemory.edu. The chiral ligands surrounding the metal center create a chiral environment that can differentiate between enantiotopic C-H bonds or faces of a prochiral radical intermediate. While specific applications to the 2-methylpropyl side chain of piperidine derivatives are not extensively documented, the principles established in other systems suggest the feasibility of such transformations.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms governing the transformation of the 2-methylpropyl side chain are largely dependent on the reagents and catalysts employed.

Radical Mechanisms: Many C-H functionalization reactions, especially those involving oxidation, proceed through radical intermediates. In P450-catalyzed hydroxylations, the key steps involve hydrogen atom abstraction by the iron-oxo species to form a carbon radical, followed by radical recombination nih.govquizlet.comwashington.edu. The lifetime and fate of this radical intermediate are tightly controlled within the enzyme's active site, preventing undesired side reactions and ensuring high selectivity.

Organometallic Mechanisms: In transformations catalyzed by transition metals, such as rhodium, the mechanism often involves the formation of a metal-carbene intermediate which can then insert into a C-H bond in a concerted manner udg.edu. The selectivity of this insertion is governed by both steric and electronic factors of the substrate and the catalyst's ligand sphere.

The table below summarizes the key mechanistic features of different approaches to side chain functionalization.

| Approach | Key Mechanistic Steps | Selectivity Control |

| P450 Enzymatic Oxidation | 1. Substrate binding in the active site.2. Hydrogen atom abstraction by a high-valent iron-oxo species to form a carbon radical.3. Radical recombination with a hydroxyl group. | The rigid and chiral active site of the enzyme dictates both regioselectivity and stereoselectivity. |

| Dirhodium-Catalyzed C-H Insertion | 1. Formation of a rhodium-carbene intermediate.2. Concerted insertion of the carbene into a C-H bond. | The chiral ligands on the rhodium catalyst control the site-selectivity and stereoselectivity of the insertion. |

| Radical-Mediated Reactions | 1. Initiation to generate a reactive radical.2. Hydrogen atom transfer from the alkyl side chain to the radical.3. Trapping of the resulting alkyl radical. | Can be less selective, but selectivity can be influenced by the nature of the radical initiator and reaction conditions. |

Stereochemistry and Stereoselective Synthesis of 2 2 Methylpropyl Piperidine

Diastereoselective Synthetic Routes

When a piperidine (B6355638) ring contains two or more stereocenters, diastereoselective reactions are required to control their relative configuration (e.g., cis vs. trans). The synthesis of piperidine-based building blocks often employs methods where the relative stereochemistry is controlled. whiterose.ac.ukwhiterose.ac.uk

One common strategy begins with the hydrogenation of a substituted pyridine (B92270) ring. For example, the reduction of a methyl-substituted pyridine using a catalyst like platinum oxide (PtO₂) typically leads to the formation of the cis-diastereomer as the major product. whiterose.ac.uk This product can then be epimerized under thermodynamic control to yield the more stable trans-diastereomer. whiterose.ac.uk

Another powerful technique is the diastereoselective α-lithiation and subsequent trapping with an electrophile. whiterose.ac.ukwhiterose.ac.uk Starting with an N-Boc protected piperidine, deprotonation at a position adjacent to the nitrogen atom using a strong base (e.g., s-BuLi) followed by the addition of an electrophile (like a 2-methylpropyl halide) can proceed with high diastereoselectivity, often favoring the formation of the trans product. The stereochemical outcome is influenced by the conformation of the lithiated intermediate.

Resolution of Racemic Mixtures (e.g., Diastereomeric Salt Formation)

Classical resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. spcmc.ac.in Since enantiomers have identical physical properties, they cannot be separated by standard methods like crystallization or distillation. spcmc.ac.in The most common resolution method involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated. spcmc.ac.in

For a basic compound like 2-(2-methylpropyl)piperidine, this is achieved by reacting the racemic mixture with a single enantiomer of a chiral acid, known as a resolving agent. google.com This acid-base reaction forms a pair of diastereomeric salts:

(R)-2-(2-methylpropyl)piperidine + (R)-Chiral Acid → (R,R)-Diastereomeric Salt

(S)-2-(2-methylpropyl)piperidine + (R)-Chiral Acid → (S,R)-Diastereomeric Salt

These two diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent while the other remains dissolved. spcmc.ac.ingoogle.commdpi.com After separation by filtration, the crystallized salt is treated with a base to neutralize the chiral acid, regenerating the enantiomerically pure piperidine free base. The other enantiomer can be recovered from the remaining solution (the mother liquor) in a similar fashion.

Commonly used resolving agents for racemic amines include chiral carboxylic acids such as (+)-tartaric acid, (-)-mandelic acid, and di-benzoyl-L-tartaric acid. google.com

Retention and Inversion of Configuration in Chemical Reactions

When a chemical reaction occurs at an existing stereocenter, the spatial arrangement of the groups can either remain the same or be inverted.

Retention of configuration describes a process where the relative and absolute configuration of the chiral center is unchanged.

Inversion of configuration refers to the opposite outcome, where the stereochemistry at the chiral center is flipped, akin to an umbrella turning inside out in the wind (a Walden inversion). ualberta.ca

The stereochemical outcome of a nucleophilic substitution reaction at the C2 position of this compound would depend on the reaction mechanism.

Sɴ2 Mechanism: A bimolecular nucleophilic substitution (Sɴ2) reaction proceeds through a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This mechanism invariably leads to an inversion of configuration at the stereocenter.

Sɴ1 Mechanism: A unimolecular nucleophilic substitution (Sɴ1) reaction involves the formation of a planar carbocation intermediate after the leaving group departs. The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. This leads to a mixture of both retention and inversion products, resulting in racemization or partial racemization.

Therefore, if enantiomerically pure (R)-2-(2-methylpropyl)piperidine were subjected to an Sɴ2 reaction at the C2 position, the product would be the (S)-enantiomer. Conversely, an Sɴ1 reaction would yield a mixture of both (R) and (S) products.

Spectroscopic and Structural Elucidation Studies of 2 2 Methylpropyl Piperidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of piperidine (B6355638) derivatives. optica.org High-resolution ¹H NMR studies, including variable temperature experiments, can reveal the presence of different conformers in solution. optica.org For complex molecules, one-dimensional NMR spectra can become crowded with overlapping resonances, making interpretation difficult. libretexts.org Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC), address this challenge by spreading signals across two frequency axes, which enhances resolution and allows for the determination of connectivity, spatial proximity, and dynamic interactions between nuclei. libretexts.orgwikipedia.org

The conformational analysis of substituted piperidines often involves determining the preferred orientation of the substituents on the ring (axial vs. equatorial). Analysis of coupling constants and NOE data from 2D NMR spectra can provide definitive evidence for these conformational preferences. researchgate.net For some piperidine derivatives, the presence of rotamers due to hindered bond rotation can be observed, leading to a doubling of peaks in the NMR spectrum, indicating a slow exchange between two dominant conformers on the NMR timescale. copernicus.org

Table 1: Common 2D NMR Techniques for Conformational Analysis

| Technique | Information Provided |

|---|---|

| COSY (Correlation Spectroscopy) | Identifies scalar (J)-coupled nuclei, revealing through-bond connectivity (e.g., H-C-C-H). wikipedia.org |

| TOCSY (Total Correlation Spectroscopy) | Establishes correlations between all protons within a spin system, even if they are not directly coupled. wikipedia.org |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space interactions between protons that are close in proximity (< 5 Å), providing information on stereochemistry and conformation. missouri.edu |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates the chemical shifts of a proton with a directly attached heteronucleus (e.g., ¹³C or ¹⁵N). wikipedia.org |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between a proton and heteronuclei that are two or three bonds away. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Fingerprinting and Conformational Insights

The FT-IR spectrum of a piperidine derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. For 2-(2-methylpropyl)piperidine, key vibrational modes would include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the piperidine ring and the isobutyl group.

C-H bending: Vibrations in the 1350-1480 cm⁻¹ range.

C-N stretching: Typically observed in the 1000-1250 cm⁻¹ region.

While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. acs.org The selection rules for FT-IR and Raman are different, making them complementary techniques. For instance, highly symmetric vibrations often produce strong Raman signals but may be weak or absent in the FT-IR spectrum. This can provide additional structural information and aid in the conformational analysis of the piperidine ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| CH₂ | Bend (Scissoring) | ~1465 |

| CH₃ | Bend (Asymmetric) | ~1450 |

| CH₃ | Bend (Symmetric) | ~1375 |

| C-N | Stretch | 1000 - 1250 |

Mass Spectrometry for Fragmentation Pathway Analysis (e.g., High-Resolution MS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. whitman.edu In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged species. chemguide.co.uk

For this compound, the fragmentation is expected to be directed by the nitrogen atom and the alkyl substituent. Common fragmentation pathways for piperidine alkaloids include the loss of small neutral molecules like water or acetic acid if hydroxyl or acetyl groups are present. nih.gov The cleavage of bonds adjacent to the nitrogen atom (α-cleavage) is a characteristic fragmentation pathway for amines. This would involve the loss of the isobutyl group or cleavage of the piperidine ring.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. mdpi.com Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion), which is then subjected to further fragmentation. nih.gov This technique is invaluable for establishing fragmentation pathways and confirming the structure of the compound. scielo.br Electrospray ionization (ESI) is a softer ionization technique often used for MS/MS studies of piperidine alkaloids, as it typically produces a protonated molecule [M+H]⁺ with less initial fragmentation. nih.govresearchgate.net

Table 3: Potential Fragmentation Pathways of this compound in Mass Spectrometry

| Fragmentation Process | Description | Resulting Fragment |

|---|---|---|

| Molecular Ion Formation | Electron impact removes one electron. | [C₉H₁₉N]⁺ |

| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen, losing the isobutyl group. | [C₅H₁₀N]⁺ (m/z 84) |

| Ring Cleavage | Fragmentation of the piperidine ring. | Various smaller fragments |

| Loss of Alkene | Elimination of a neutral alkene molecule from the isobutyl group. | [C₅H₁₁N]⁺ (m/z 85) |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The crystal structure of a derivative would unambiguously establish the chair conformation of the piperidine ring, which is the most stable arrangement. It would also reveal the precise orientation (axial or equatorial) of the 2-(2-methylpropyl) substituent and any other groups on the ring. whiterose.ac.uk This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net The data obtained from X-ray crystallography can also be used to validate and refine computational models of the molecule's structure. mdpi.com

Table 4: Information Obtained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other interactions in the crystal packing. |

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration and Enantiomeric Purity

Since this compound possesses a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration (R or S) of a chiral molecule and for assessing its enantiomeric purity. mgcub.ac.in

These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. mgcub.ac.in CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, while ORD measures the change in the angle of optical rotation with wavelength. mgcub.ac.in The resulting spectra, often referred to as Cotton effects, are highly sensitive to the stereochemistry of the molecule.

For piperidine derivatives, the sign and magnitude of the Cotton effect can often be correlated with the absolute configuration at the chiral center. researchgate.net By comparing the experimental CD or ORD spectrum of an unknown sample with that of a reference compound of known absolute configuration, the stereochemistry can be assigned. researchgate.net These techniques are particularly powerful when combined with quantum chemical calculations, which can predict the chiroptical properties of a given enantiomer. rsc.org

Table 5: Applications of Chiroptical Spectroscopy

| Technique | Application |

|---|---|

| Circular Dichroism (CD) | Determination of absolute configuration, study of conformational changes in chiral molecules. |

| Optical Rotatory Dispersion (ORD) | Determination of absolute configuration, analysis of enantiomeric purity. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational preferences of 2-(2-methylpropyl)piperidine. These methods provide a detailed picture of the molecule's geometry and the energetic relationships between its different spatial arrangements.

The conformational landscape of this compound is primarily defined by the chair conformation of the piperidine (B6355638) ring and the orientation of the 2-isobutyl substituent. Density Functional Theory (DFT) and ab initio methods are the primary computational tools used to explore this landscape. These methods can accurately predict the relative energies of different conformers and the barriers to their interconversion.

The piperidine ring in this compound, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The isobutyl group at the C2 position can exist in either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial conformation is favored to avoid steric interactions with the axial hydrogens on the ring. This preference is quantified by the conformational free energy (A-value).

Computational studies on various 2-substituted piperidines have consistently shown a preference for the equatorial conformer. For instance, DFT calculations on related 2-alkylpiperidines would typically involve geometry optimization of both the axial and equatorial conformers, followed by frequency calculations to confirm that these structures are true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies. The energy difference between the two conformers provides a quantitative measure of the steric strain associated with the axial substituent.

While specific DFT or ab initio studies exclusively focused on this compound are not extensively available in the surveyed literature, the principles derived from studies on similar 2-alkylpiperidines are directly applicable. A hypothetical conformational analysis would likely reveal that the equatorial conformer of this compound is significantly more stable than the axial conformer due to the steric bulk of the isobutyl group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Equatorial-Chair | DFT (e.g., B3LYP/6-31G) | 0.00 (Reference) |

| Axial-Chair | DFT (e.g., B3LYP/6-31G) | > 2.0 (Estimated) |

| Twist-Boat | DFT (e.g., B3LYP/6-31G*) | Higher in energy |

Note: This table is illustrative and based on general principles of conformational analysis for 2-alkylpiperidines. Specific computational data for this compound is not available in the cited sources.

Computational methods are also crucial for predicting the stereochemical properties of this compound. The presence of a chiral center at the C2 position means that the molecule exists as a pair of enantiomers, (R)-2-(2-methylpropyl)piperidine and (S)-2-(2-methylpropyl)piperidine.

Quantum chemical calculations can be used to model the properties of these individual enantiomers. For example, calculated vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra can be compared with experimental spectra to determine the absolute configuration of a synthesized sample. Furthermore, understanding the three-dimensional arrangement of the isobutyl group relative to the piperidine ring in the most stable conformation is essential for predicting how the molecule will interact with other chiral molecules, such as biological receptors or chiral catalysts.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational chemistry provides a suite of tools to analyze the electronic structure of this compound, which is fundamental to understanding its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons. This makes the nitrogen atom the most nucleophilic site in the molecule. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-H and C-N bonds.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Primarily localized on the nitrogen lone pair |

| LUMO | (Calculated Value) | Distributed over σ* orbitals |

| HOMO-LUMO Gap | (Calculated Value) | Indicator of chemical reactivity |

Note: This table is illustrative. Specific calculated HOMO-LUMO energies for this compound are not available in the cited sources, but the general distribution of these orbitals can be inferred from the molecular structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different values of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the nitrogen atom, corresponding to its lone pair of electrons. This confirms the nitrogen as the primary site for protonation and other electrophilic interactions. The hydrogen atoms bonded to the nitrogen and carbon atoms would exhibit positive electrostatic potential.

Fukui functions are reactivity descriptors derived from conceptual DFT that provide a more quantitative measure of the reactivity of different atomic sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor)

f-(r): for electrophilic attack (attack by an electron acceptor)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict the most likely sites for different types of chemical reactions. For electrophilic attack, the nitrogen atom would be expected to have the highest f- value, indicating it is the most susceptible site. For nucleophilic attack, certain carbon atoms might show higher f+ values, although the molecule as a whole is more nucleophilic than electrophilic. Fukui function analysis provides a more nuanced view of reactivity compared to the qualitative picture from MEP maps. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. Through reaction pathway modeling, researchers can map the potential energy surface of a reaction, identifying the most likely route from reactants to products. This involves locating and characterizing stationary points, including minima corresponding to reactants, products, and intermediates, as well as first-order saddle points, which represent transition states.

A pertinent example of this approach is the computational study of the nucleophilic aromatic substitution (SNAr) reaction between 2-ethoxy-3,5-dinitropyridine and piperidine using Density Functional Theory (DFT). researchgate.net Such studies calculate the activation energies and Gibbs free energy changes for the proposed reaction steps. researchgate.net In these SNAr reactions, the piperidine acts as the nucleophile, and computational modeling can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex intermediate. researchgate.net For the reaction of piperidine with dinitropyridine derivatives, DFT calculations have shown that the reaction proceeds via a bimolecular pathway with the formation of a stable complex. researchgate.net

The characterization of the transition state is a crucial aspect of this modeling. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the lowest energy path between reactants and products. Computationally, a transition state is confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

While specific computational studies on the reaction pathways for the synthesis of this compound were not prominently found in the searched literature, the principles from analogous systems are directly applicable. For instance, the synthesis of 2-alkylpiperidines can be computationally modeled to determine the transition state energies for various proposed mechanisms, such as reductive amination or alkylation of the piperidine ring. DFT calculations on the rotamers of N-Boc-2-aryl-4-methylenepiperidines have been used to determine the minimal energy structures and the Gibbs energy of activation for conformational changes, which are crucial for understanding reactivity. acs.org

Table 1: Calculated Activation Energies for a Model SNAr Reaction with Piperidine

| Reactant | Catalyst | Rate-Determining Step | Activation Energy (kcal/mol) |

| 2-ethoxy-3,5-dinitropyridine | None | Decomposition of Meisenheimer complex | ~28 |

| 2-ethoxy-3,5-dinitropyridine | Base | Formation of Meisenheimer complex | ~14.8 |

Note: The data in this table is based on a computational study of a model reaction and is intended to be illustrative of the types of results obtained from reaction pathway modeling.

Solvation Effects and Intermolecular Interactions

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules (solvation) and with other solute molecules (intermolecular interactions). Computational methods are instrumental in quantifying these effects and providing insights into the microscopic details of these interactions.

Solvation Effects:

Solvation plays a critical role in the thermodynamics and kinetics of reactions, as well as in determining the conformational preferences of molecules. The enthalpy of solvation, which is the enthalpy change when a gaseous solute molecule is transferred to a solvent, can be determined both experimentally and through quantum-chemical modeling. researchgate.net For piperidine, the enthalpies of solvation have been calculated in various nonaqueous solvents. researchgate.netresearchgate.net It has been observed that the exothermicity of solvation increases when moving from acetonitrile to more polar solvents like dimethyl sulfoxide (DMSO) and methanol (B129727). researchgate.netresearchgate.net This is primarily attributed to the enhanced solvation of the amino group of piperidine due to changes in the acid-base properties of the solvent mixture. researchgate.netresearchgate.net

The energies of solvation in aprotic solvents are generally governed by universal interactions (e.g., van der Waals forces, dipole-dipole interactions), whereas in amphoteric solvents like methanol and ethanol, specific interactions such as hydrogen bonding play a significant role. researchgate.net Computational models can dissect the total solvation enthalpy into contributions from these different types of interactions. researchgate.net

Table 2: Calculated Enthalpies of Solvation of Piperidine in Various Solvents

| Solvent | Enthalpy of Solvation (kJ/mol) |

| Methanol | -53.3 |

| Ethanol | -52.0 |

| N,N-Dimethylformamide | -51.3 |

| Dimethyl Sulfoxide | -53.2 |

Data sourced from quantum-chemical modeling studies. researchgate.net

Intermolecular Interactions:

The this compound molecule can engage in various intermolecular interactions, the most significant of which is hydrogen bonding involving the N-H group of the piperidine ring. These interactions are crucial in determining the structure of the compound in the solid state and its behavior in solution.

Computational studies on the hydrates of substituted piperidines, such as 4-methylpiperidine, provide valuable insights into the nature and strength of these interactions. rsc.org In the crystal structures of these hydrates, the piperidine molecules form hydrogen bonds with water molecules. rsc.org The energy of these hydrogen bonds can be quantified using DFT calculations. For example, in piperidine itself, the N-H···N hydrogen bond energy has been calculated to be approximately 23 kJ/mol. researchgate.net

Table 3: Calculated Intermolecular Interaction Energies in Piperidine

| Interaction Type | Interacting Molecules | Calculated Energy (kJ/mol) |

| Hydrogen Bonding | N-H···N | 23 |

| Dispersion Contacts | H···H | 4 - 8 |

Data sourced from PIXEL calculations on the crystal structure of piperidine. researchgate.net

Applications of 2 2 Methylpropyl Piperidine in Synthetic and Catalytic Chemistry

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral piperidines are valuable structural motifs in the design of chiral auxiliaries and ligands for asymmetric catalysis. These molecules are instrumental in transferring stereochemical information to a prochiral substrate, leading to the formation of one enantiomer in excess over the other.

Development of Chiral Catalytic Systems Incorporating Piperidine (B6355638) Scaffolds

The development of catalytic systems for asymmetric synthesis often relies on the use of chiral ligands to control the stereochemical outcome of a reaction. Chiral 2-alkylpiperidines are attractive candidates for such ligands due to their rigid, chair-like conformation which can create a well-defined chiral environment around a metal center. Although specific catalytic systems incorporating 2-(2-methylpropyl)piperidine are not prominently reported, the general strategy involves the synthesis of chiral piperidine-containing ligands that can coordinate with a metal to generate a chiral catalyst. These catalysts are then employed in a variety of asymmetric transformations.

Applications in Enantioselective Synthesis of Non-Biologically Active Molecules

The enantioselective synthesis of molecules is a cornerstone of modern chemistry, with applications ranging from materials science to fragrance chemistry. Chiral ligands derived from piperidine scaffolds have been successfully employed in a range of enantioselective reactions. While direct applications of this compound are not detailed in the literature, related chiral piperidine derivatives have been used in reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions to produce enantiomerically enriched products.

Precursor and Building Block in Complex Organic Synthesis

The piperidine ring is a ubiquitous structural unit in a vast array of natural products and synthetic compounds. Consequently, substituted piperidines like this compound serve as valuable chiral building blocks for the synthesis of more complex molecular architectures.

Synthesis of Novel Heterocyclic Scaffolds and Polycyclic Systems

Incorporation into Advanced Non-Biological Materials (e.g., polymers, if applicable in pure chemistry literature)

The incorporation of chiral units into polymers can impart unique properties to the material, such as chiroptical activity or the ability to act as a chiral stationary phase in chromatography. While there is no specific literature describing the incorporation of this compound into polymers, the principle of using chiral monomers to create stereoregular polymers is well-established. In theory, a functionalized derivative of this compound could be polymerized to create a chiral polymer with potential applications in materials science.

Use as a Base Catalyst in Organic Reactions (e.g., Knoevenagel Condensations)

Piperidine and its derivatives are well-known as effective basic catalysts for a variety of organic reactions. Their basicity is sufficient to deprotonate acidic methylene (B1212753) compounds, initiating condensation reactions.

The Knoevenagel condensation is a classic example where piperidine is used as a catalyst. jk-sci.comwikipedia.org The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters. wikipedia.org Piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate which then attacks the carbonyl group of the aldehyde or ketone. jk-sci.com Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.org

While specific studies detailing the catalytic efficiency of this compound in the Knoevenagel condensation are not prevalent, it is expected to function similarly to piperidine. The presence of the 2-isobutyl group may influence its steric hindrance and solubility in organic solvents, which could in turn affect its catalytic activity and the stereochemical outcome of the reaction in certain cases.

Below is a table summarizing the general role of piperidine as a catalyst in the Knoevenagel condensation.

| Reactants | Catalyst | Product | Reaction Type |

| Aldehyde/Ketone + Active Methylene Compound | Piperidine | α,β-unsaturated compound | Knoevenagel Condensation |

Analytical Methodologies for Chemical Characterization and Purity Assessment

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for separating 2-(2-Methylpropyl)piperidine from impurities and for resolving its enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in assessing the purity and enantiomeric excess of the compound.

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of chiral compounds like this compound. uma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. preprints.org The choice of CSP and mobile phase is critical for achieving optimal resolution. sigmaaldrich.com

For piperidine (B6355638) derivatives, polysaccharide-based chiral columns are often effective. An example of a method developed for the structurally similar compound fenpropidin, 1-[(RS)-3-(4-tert-butylphenyl)-2-methylpropyl] piperidine, provides a relevant framework. nih.gov In this study, a Lux cellulose-3 column was used to successfully resolve the enantiomers. nih.gov The optimization of the mobile phase, particularly the use of an alkaline additive, was found to be crucial for achieving good separation and peak shape. nih.gov A mobile phase containing a small percentage of an ammonia (B1221849) solution in an organic solvent can effectively separate piperidine-based enantiomers. nih.gov The determination of enantiomeric excess is performed by integrating the peak areas of the two enantiomers detected by a UV or mass spectrometry (MS) detector. uma.es

Table 1: Example Chiral HPLC Parameters for a Piperidine Derivative

| Parameter | Condition | Source |

|---|---|---|

| Chiral Stationary Phase | Lux cellulose-3 | nih.gov |

| Mobile Phase | 0.1% Ammonia Solution in Organic Solvent | nih.gov |

| Detection | UV or Mass Spectrometry (MS) | uma.esnih.gov |

| Result | Baseline resolution of enantiomers (Rs > 1.5) | nih.gov |

Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds such as this compound. The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. unodc.org For purity analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity and wide linear range for organic compounds. researchgate.net

Specific GC conditions for a related isomer, 2-methyl-1-propyl-piperidine, have been documented, providing a solid starting point for method development. nist.gov A capillary column with a non-polar stationary phase like OV-101 is suitable for this type of analysis. nist.gov The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., Helium) through the column, where separation occurs. researchgate.net The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for the quantification of purity and the detection of impurities. google.com

Table 2: Documented GC Conditions for a Methyl-propyl-piperidine Isomer

| Parameter | Condition | Source |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Active Phase | OV-101 | nist.gov |

| Column Length | 50 m | nist.gov |

| Column Diameter | 0.30 mm | nist.gov |

| Carrier Gas | He | nist.gov |

| Temperature | 110 °C (Isothermal) | nist.gov |

| Detector | Flame Ionization Detector (FID) | researchgate.net |

Quantitative Spectroscopic Methods

Spectroscopic methods are employed for both structural confirmation and quantitative analysis. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for purity and concentration determination, while UV-Visible (UV-Vis) spectroscopy can be used under specific circumstances.

Quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a chemically identical reference standard. researchgate.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk For a purity assessment of this compound, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (calibrant) in an appropriate deuterated solvent. ox.ac.ukacs.org

The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. ox.ac.uk Key experimental parameters, such as the pulse program, number of scans, and relaxation delay, must be carefully controlled to ensure accurate quantification. acs.orgresearchgate.net

UV-Vis spectroscopy can be used for quantification if the analyte possesses a chromophore. While piperidine itself has a UV absorption profile, it is relatively weak. nist.gov Direct quantification of this compound in complex mixtures may be challenging. However, its concentration in a pure solution can be determined by creating a calibration curve according to the Beer-Lambert law. Alternatively, derivatization with a UV-active reagent can be performed to enhance its detectability and allow for quantification, a technique sometimes used for piperidine-containing structures in specific assays. rsc.org

Advanced Titration Methods for Basicity and pKa Characterization

Potentiometric titration is an advanced analytical method used to determine the dissociation constant (pKa) of a compound, which is a fundamental measure of its basicity. researchgate.net For a basic compound like this compound, this involves titrating a solution of the compound with a standardized strong acid, or more commonly, titrating its protonated form (salt) with a standardized strong base. who.intnih.gov